molecular formula C15H20BrNO2 B7477442 2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide

2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide

Cat. No.: B7477442
M. Wt: 326.23 g/mol
InChI Key: NGQDWQZOEARYGA-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclohexylmethyl)-5-methoxybenzamide is an organic compound with the molecular formula C15H20BrNO2. It belongs to the class of N-substituted benzamides, which are known for their diverse applications in synthetic chemistry and pharmacology. This compound is characterized by the presence of a bromine atom, a cyclohexylmethyl group, and a methoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the cyclohexylmethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the bromination and subsequent substitution reactions are carried out in a series of reactors. This method ensures better control over reaction conditions and yields higher purity products. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(cyclohexylmethyl)-5-methoxybenzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-N-(cyclohexylmethyl)-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-cyclohexyl-N-methylbenzamide: Similar structure but lacks the methoxy group.

    2-Bromo-N-cyclohexyl-N-ethylbenzamide: Similar structure with an ethyl group instead of a cyclohexylmethyl group.

    2-Bromo-N-(cyclohexylmethyl)-benzamide: Similar structure but lacks the methoxy group.

Uniqueness

2-Bromo-N-(cyclohexylmethyl)-5-methoxybenzamide is unique due to the presence of both the cyclohexylmethyl and methoxy groups, which contribute to its distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-19-12-7-8-14(16)13(9-12)15(18)17-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQDWQZOEARYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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